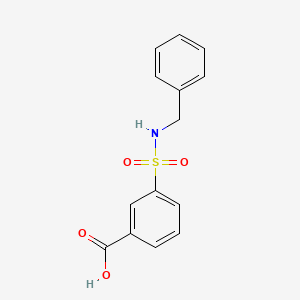

3-Benzylsulfamoyl-benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(benzylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSYRXPRMAIAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350635 | |

| Record name | 3-Benzylsulfamoyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7326-77-4 | |

| Record name | 3-[[(Phenylmethyl)amino]sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylsulfamoyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Chemical Transformations

Synthetic Routes to 3-Benzylsulfamoyl-benzoic Acid Core Structure

The principal approaches to synthesizing the this compound core involve either building the sulfonamide functionality onto a pre-existing benzoic acid ring or employing alternative strategies that modify precursors into the final product.

A common and direct route to N-aryl and N-alkyl sulfamoyl benzoic acids is a two-step process beginning with the electrophilic substitution of a benzoic acid derivative, followed by amidation. rsc.orgnih.gov This linear approach is widely utilized for its efficiency and the availability of starting materials. nih.gov

The key initial step is the introduction of a chlorosulfonyl group (-SO₂Cl) onto the benzoic acid ring, typically at the meta-position due to the directing effect of the carboxylic acid group. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). nih.govrsc.org

The reaction involves treating the benzoic acid derivative with an excess of chlorosulfonic acid, often at elevated temperatures, to drive the reaction to completion. rsc.orgrsc.org For electron-deficient rings like benzoic acid, these slightly more forcing conditions are necessary. rsc.org Upon completion, the reaction mixture is carefully quenched, typically by pouring it onto ice, which precipitates the sulfonyl chloride product. rsc.org The resulting 3-(chlorosulfonyl)benzoic acid is often collected by filtration and can be used in the subsequent step without extensive purification. rsc.org

Table 1: Representative Conditions for Chlorosulfonation of Benzoic Acid Derivatives

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Substituted Benzoic Acid | Chlorosulfonic Acid (6 equiv.) | 95 °C, 12 h | 5-(Chlorosulfonyl)-2-substituted benzoic acid | rsc.org |

| 4-Chlorobenzoic Acid | Chlorosulfonic Acid (excess) | 140 °C, 6 h | 4-Chloro-3-(chlorosulfonyl)benzoic acid | researchgate.net |

The second step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by benzylamine (B48309). This amidation reaction forms the desired N-benzylsulfamoyl linkage. The reaction is typically carried out by treating the 3-(chlorosulfonyl)benzoic acid with benzylamine in a suitable solvent. rsc.orgnih.gov

Aqueous media can be employed for this transformation. nih.govrsc.org In a typical procedure, the sulfonyl chloride is reacted with the amine in water. rsc.org The resulting sulfonamide, this compound, can then be isolated. This method is effective for a range of amines, including benzylamine, and is a cornerstone in the synthesis of this class of compounds. rsc.org

Beyond the primary chlorosulfonylation-amidation route, other synthetic methodologies can be envisioned or have been applied to create the this compound structure or its analogs. These often involve different bond-forming strategies or the manipulation of functional groups on more complex starting materials.

An alternative approach in organosulfur chemistry involves the oxidation of lower oxidation state sulfur precursors, such as thiols (-SH) or sulfinic acids (-SO₂H), to the desired sulfonic acid or sulfonyl halide level. researchgate.netnih.govorganic-chemistry.org This strategy avoids the direct use of chlorosulfonic acid.

In principle, a precursor molecule such as 3-(benzylsulfinyl)benzoic acid or a related benzyl (B1604629) sulfinamide could be oxidized to form the target sulfonamide. Various oxidizing agents are known to convert thiols and their derivatives to sulfonic acids, including Oxone®, potassium bromate (B103136) (KBrO₃), and hydrogen peroxide in the presence of a catalyst. researchgate.netorganic-chemistry.org The resulting sulfonic acid could then potentially be converted to the sulfonamide. However, direct oxidation of a pre-formed benzyl sulfamide (B24259) group is a less commonly documented specific route to this particular molecule compared to the chlorosulfonylation pathway. evitachem.com The challenge often lies in controlling the oxidation to avoid side reactions on the benzyl group or the aromatic ring. google.com

Functional group interconversion (FGI) provides a powerful set of tools for organic synthesis, allowing for the transformation of one functional group into another. evitachem.comCurrent time information in Bangalore, IN. This approach can be applied to the synthesis of this compound by modifying various positions on a suitable benzoic acid scaffold.

One FGI strategy involves the N-alkylation of a pre-existing sulfonamide. For instance, 3-sulfamoylbenzoic acid can be reacted with benzyl chloride in the presence of a base to form the N-benzyl bond, yielding the final product. researchgate.net

Another powerful FGI method is nucleophilic aromatic substitution (SNAr). A suitably activated benzoic acid derivative, such as 3-chloro-5-sulfamoylbenzoic acid, can react with nucleophiles. While not a direct synthesis of the target compound, the reaction of such a precursor with benzylamine to displace the chloro group demonstrates the utility of SNAr in building complexity on the benzoic acid ring.

Furthermore, the carboxylic acid group itself can be the result of an FGI. A synthetic plan could involve constructing the 3-benzylsulfamoyl-toluene molecule first, followed by the oxidation of the benzylic methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. google.commdpi.com This retrosynthetic approach changes the order of key bond formations and functional group installations.

Table 2: Functional Group Interconversion (FGI) Strategies

| FGI Strategy | Precursor Example | Reagents | Transformation | Reference |

|---|---|---|---|---|

| N-Alkylation | 3-Sulfamoylbenzoic acid | Benzyl chloride, NaOH | Forms N-benzyl bond on existing sulfonamide | researchgate.net |

| Oxidation | 3-(Benzylsulfamoyl)toluene | KMnO₄ or CrO₃/H₂SO₄ | Oxidizes benzylic methyl to carboxylic acid | google.com |

Alternative Synthetic Strategies

Chemical Reactivity of this compound

The unique arrangement of a carboxylic acid, a benzylsulfamoyl group, and a central benzene (B151609) ring in this compound allows for a diverse range of chemical reactions. These transformations enable the synthesis of a wide array of derivatives, leveraging the distinct reactivity of each functional group.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily participating in reactions typical for this functional class. scbt.commsu.edu These transformations are crucial for creating derivatives such as esters, amides, and salts.

Amide Formation: The conversion of the carboxylic acid to an amide is a well-documented transformation for structurally similar sulfamoylbenzoic acids. nih.govnih.gov This reaction is typically achieved through standard carbodiimide (B86325) coupling conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, often with a catalytic amount of 4-Dimethylaminopyridine (DMAP), to activate the carboxylic acid for nucleophilic attack by a primary or secondary amine. nih.gov This method has been successfully applied to synthesize a variety of sulfamoyl-benzamide derivatives from the corresponding sulfamoylbenzoic acids. nih.govnih.gov

Esterification: Benzoic acid and its derivatives can be converted to esters by reacting with alcohols in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). firsthope.co.in This Fischer esterification is an equilibrium-driven process and is a fundamental method for modifying the carboxyl group.

Salt Formation: As a carboxylic acid, the compound readily reacts with bases to form carboxylate salts. msu.edufirsthope.co.in Reactions with alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH), yield water-soluble salts. firsthope.co.in It also reacts with carbonates to produce the corresponding salt, water, and carbon dioxide. savemyexams.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which converts the benzoic acid derivative into the corresponding benzyl alcohol. firsthope.co.in

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Amide Formation | Amine (R-NH₂), EDC, DMAP | Amide | nih.gov |

| Esterification | Alcohol (R-OH), H₂SO₄ (catalyst) | Ester | firsthope.co.in |

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt | firsthope.co.insavemyexams.com |

| Reduction | LiAlH₄ | Primary Alcohol | firsthope.co.in |

Reactions of the Sulfamoyl Group

The N-benzylsulfamoyl group (-SO₂NHCH₂Ph) also possesses reactive sites, primarily the nitrogen atom.

Acylation/Benzoylation: The hydrogen on the nitrogen atom of the sulfamoyl group can be substituted through reactions like acylation. A facile and efficient synthesis of benzoylated sulfamoyl carboxylic acids has been reported, involving the reaction of a sulfamoyl carboxylic acid with benzoyl chloride in the presence of a base like sodium hydroxide. researchgate.net This indicates that the sulfamoyl nitrogen in this compound can act as a nucleophile to react with various acylating agents.

Oxidation: While specific studies on this compound are limited, the sulfamoyl group itself can potentially undergo oxidative reactions under certain conditions.

Aromatic Ring Functionalization and Derivatization

The benzene ring of this compound can undergo electrophilic aromatic substitution, though its reactivity is influenced by the two existing substituents.

Directing Effects: Both the carboxylic acid (-COOH) and the sulfamoyl (-SO₂NHR) groups are electron-withdrawing and act as deactivating meta-directors in electrophilic aromatic substitution reactions. firsthope.co.in Therefore, incoming electrophiles such as nitro (-NO₂) or bromo (-Br) groups would be directed to the positions meta to both substituents, which are C5 (ortho to the carboxyl and meta to the sulfamoyl) and C6 (para to the carboxyl and meta to the sulfamoyl). However, due to steric hindrance and the combined deactivating effect, harsh reaction conditions may be required. firsthope.co.inlibretexts.org For instance, nitration would typically employ a mixture of concentrated nitric acid and sulfuric acid to yield the m-nitrobenzoic acid derivative. firsthope.co.in

Modern Functionalization Methods: Advanced catalytic methods offer alternative pathways for C-H functionalization. For example, iridium-catalyzed ortho-C-H amination, directed by the carboxylate group, has been developed for complex benzoic acid derivatives. nih.gov This technique allows for the selective introduction of an amino or sulfonamido group at the position ortho to the carboxylic acid, a position not favored under classical electrophilic substitution conditions. nih.gov

| Substituent | Type | Directing Effect | Reference |

|---|---|---|---|

| -COOH (Carboxylic Acid) | Deactivating | Meta | firsthope.co.in |

| -SO₂NHR (Sulfamoyl) | Deactivating | Meta | firsthope.co.in |

Mechanistic Investigations of Key Synthetic and Degradative Pathways

Understanding the mechanisms of the reactions involving this compound is key to controlling reaction outcomes and designing new synthetic routes.

Amide Formation Mechanism: The mechanism of amide formation using carbodiimide reagents like EDC involves the initial activation of the carboxylic acid. The carboxylate oxygen attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. A primary or secondary amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid and displacing the isourea to form the stable amide bond.

Electrophilic Aromatic Substitution Mechanism: The mechanism for reactions like nitration involves the generation of a strong electrophile, the nitronium ion (NO₂⁺), from the mixture of nitric and sulfuric acids. The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The deactivating nature of the -COOH and -SO₂NHR groups destabilizes the arenium ion, slowing the reaction rate. A base (like HSO₄⁻) then removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.

C-H Activation Mechanism: Mechanistic studies on iridium-catalyzed C-H amination have shown that the reaction can proceed through a reversible C-H activation step in the absence of an azide (B81097) source. nih.gov The carboxylate group acts as a directing group, coordinating to the metal center and facilitating the cleavage of the ortho C-H bond. Kinetic Isotope Effect (KIE) studies further support that the C-H bond cleavage is a key step in the catalytic cycle. nih.gov

Derivatives and Analogues of 3 Benzylsulfamoyl Benzoic Acid in Advanced Research

Structural Modifications and Design Rationales

The design of advanced derivatives of 3-benzylsulfamoyl-benzoic acid is a meticulous process guided by structure-activity relationship (SAR) studies. These studies aim to understand how specific structural changes influence the compound's interaction with its biological target.

Substitution Patterns on the Benzyl (B1604629) Moiety

Modifications to the benzyl group of this compound derivatives have been a key strategy in optimizing their biological activity. The introduction of various substituents at different positions on the benzyl ring can significantly impact the compound's potency and selectivity.

For instance, in a series of N-substituted 4-sulfamoylbenzoic acid derivatives, replacing the benzyl moiety with a phenyl ring and removing substituents led to a loss of inhibitory activity against the cPLA2α enzyme. d-nb.info However, the introduction of a chlorine atom at the 4-position of the benzyl ring resulted in a notable increase in potency, an effect also observed with a phenyl group at the same position. researchgate.net Fusing a benzene (B151609) ring to the benzyl group, creating a naphthalen-2-ylmethyl derivative, also showed some activity against the enzyme. d-nb.info

Further research into benzenesulfonamide (B165840) analogues as NLRP3 inflammasome inhibitors revealed that substituting the benzyl moiety with a 4-methoxyphenyl (B3050149) group significantly improved inhibitory potency by more than threefold compared to the unsubstituted benzyl analogue. nih.gov A 4-hydroxybenzyl derivative exhibited comparable potency, suggesting that electron-donating groups at the 4-position of the benzyl ring are favorable for this specific activity. nih.gov

Table 1: Impact of Benzyl Moiety Substitutions on Biological Activity

| Parent Compound Scaffold | Benzyl Moiety Substitution | Observed Effect on Activity | Target |

|---|---|---|---|

| N-substituted 4-sulfamoylbenzoic acid | 4-chloro | Increased potency researchgate.net | cPLA2α |

| N-substituted 4-sulfamoylbenzoic acid | 4-phenyl | Increased potency researchgate.net | cPLA2α |

| Benzenesulfonamide | 4-methoxy | >3-fold increase in potency nih.gov | NLRP3 inflammasome |

| Benzenesulfonamide | 4-hydroxy | Comparable potency to 4-methoxy nih.gov | NLRP3 inflammasome |

Variations within the Sulfamoyl Linker

One common modification is the N-substitution of the sulfonamide. For example, in the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), N,N-disubstituted 4-sulfamoylbenzoic acid derivatives were investigated. d-nb.info The introduction of a second substituent at the sulfonamide nitrogen was found to be a viable strategy to enhance the inhibitory effect on cPLA2α. d-nb.info Similarly, research on NLRP3 inflammasome inhibitors involved the synthesis of compounds with an N-methylsulfamoyl group. nih.gov

Another approach involves the isosteric replacement of the sulfur atom in related structures with a sulfamoyl moiety (-NH-SO₂-). This was demonstrated in the design of sulfamoyl benzoic acid (SBA) analogues, where this replacement led to compounds with improved potency and selectivity. nih.gov

The sulfamoyl group itself can be part of a larger structural framework. For instance, trimellitimide derivatives incorporating a sulfamoyl moiety have been synthesized and shown to possess anti-inflammatory activity. bohrium.com In some cases, the entire sulfamoylphenyl group has been replaced with other moieties, such as benzoic acid or ethyl benzoate (B1203000), in the design of carbonic anhydrase inhibitors. nih.gov

Furthermore, the synthesis of sulfamoyl-benzamide derivatives has been achieved where the sulfamoyl group is positioned on the benzene ring relative to a carboxamide group. nih.gov The synthesis often starts with the chlorosulfonation of a benzoic acid, followed by reaction with an amine to form the sulfonamide. nih.gov

Modifications of the Benzoic Acid Ring

The benzoic acid ring of this compound and its derivatives is a frequent target for structural modifications aimed at enhancing biological activity and selectivity. These modifications include the introduction of various substituents and the alteration of the carboxylic acid group itself.

In the context of specific drug design, replacing a hydrogen atom on the phenyl head group of a sulfamoyl benzoic acid analogue with an electron-donating methoxy (B1213986) group resulted in very weak agonist activity, whereas an electron-withdrawing bromo group led to a more potent compound. nih.gov Similarly, the introduction of a chlorine atom to the benzoic acid residue of certain derivatives has been explored. d-nb.info The position of the substituent is also critical, with ortho-substituted benzoic acids generally being stronger acids than their meta and para isomers due to the "ortho-effect," a phenomenon attributed to a combination of steric and electronic factors. wikipedia.org

Modifications to the Carboxylic Acid Group: The carboxylic acid moiety can be esterified to create prodrugs. For instance, ethyl benzoate derivatives have been synthesized as potential prodrugs for their corresponding carboxylic acids in the development of carbonic anhydrase inhibitors. nih.govtandfonline.com

Bioisosteric Replacement: In some cases, the entire benzoic acid moiety is replaced with other acidic groups or structures that can mimic its function. For example, in the design of carbonic anhydrase inhibitors, the sulfamoyl phenyl group of a lead compound was bioisosterically replaced with benzoic acid. nih.gov

Table 2: Effects of Substituents on Benzoic Acid Acidity and Activity

| Substituent | Position | Effect on Acidity | Example of Effect on Activity |

|---|---|---|---|

| -NO₂ (Nitro) | para | Increases acidity libretexts.orglibretexts.org | Increases acidity by stabilizing carboxylate anion libretexts.org |

| -CN (Cyano) | para | Increases acidity libretexts.org | Deactivates the aromatic ring libretexts.org |

| -Br (Bromo) | para | Increases acidity libretexts.org | Resulted in a more potent compound in one study nih.gov |

| -Cl (Chloro) | para | Increases acidity libretexts.org | Explored in derivative design d-nb.info |

| -OCH₃ (Methoxy) | para | Decreases acidity libretexts.org | Resulted in very weak agonist activity in one study nih.gov |

Hybrid and Fused Molecular Architectures

To explore novel chemical space and enhance biological activity, researchers have designed and synthesized hybrid and fused molecular architectures based on the this compound scaffold. These advanced designs involve combining the core structure with other pharmacologically relevant moieties or creating rigid, polycyclic systems.

Hybrid Molecules: Hybrid molecules are created by covalently linking two or more distinct pharmacophores to generate a single molecule with potentially synergistic or multi-target activities. For instance, derivatives of N,N-disubstituted 4-sulfamoylbenzoic acid have been structurally converged with potent known benzhydrylindole-substituted benzoic acid derivatives. d-nb.info This approach led to compounds with significant inhibitory potency against cytosolic phospholipase A2α (cPLA2α), demonstrating the successful integration of features from different inhibitor classes. d-nb.info

Another example involves the synthesis of trimellitimide derivatives that incorporate a sulfamoyl moiety. bohrium.com These hybrid structures were designed to combine the properties of both the trimellitimide and the sulfonamide functionalities.

Fused Molecular Architectures: Fused-ring systems are formed by combining two or more rings that share two or more atoms. researchgate.net This strategy can lead to more rigid and conformationally constrained molecules, which can improve binding affinity and selectivity for a biological target.

In the context of sulfamoylbenzoic acid derivatives, the fusion of a benzene ring to a phenyl or benzyl moiety has been explored. This led to the creation of compounds with naphthalene-like structures, which exhibited some activity against cPLA2α. d-nb.info The synthesis of quinoline (B57606) and isoquinoline, which are benzopyridines (a benzene ring fused to a pyridine (B92270) ring), represents a classic example of fused heterocyclic systems that are important in medicinal chemistry. uomustansiriyah.edu.iq Similarly, indole (B1671886) is a fused system of a benzene ring and a pyrrole (B145914) ring. uomustansiriyah.edu.iq

The design of such fused systems is often guided by the desire to create rigid planar structures, which can be beneficial for applications like organic light-emitting diodes (OLEDs) by minimizing non-radiative energy losses. researchgate.net The synthesis of these complex polycyclic compounds often presents significant challenges. core.ac.uk

Synthesis and Characterization of Advanced Derivatives

The creation of novel derivatives of this compound with complex structural modifications requires sophisticated synthetic strategies and rigorous characterization techniques.

Preparative Methods for Complex Benzoic Acid Derivatives

The synthesis of complex derivatives of this compound often involves multi-step reaction sequences. A common starting point is the chlorosulfonation of a benzoic acid derivative. nih.gov This is typically achieved using chlorosulfonic acid, which can require elevated temperatures for electron-deficient benzoic acids. nih.gov The resulting sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide linkage. nih.gov

For the synthesis of sulfamoyl-benzamide derivatives, the sulfamoylbenzoic acids are subjected to standard carbodiimide (B86325) coupling conditions, often using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), to form the amide bond. nih.gov

In some cases, a one-pot synthesis approach can be employed for bis-sulfonamide-carboxamide derivatives, where the chlorosulfonated intermediate is treated with an excess of an amine to form both the sulfonamide and carboxamide functionalities simultaneously. nih.gov

The synthesis of N-substituted derivatives often involves the reaction of a sulfamoylbenzoic acid ester with a suitable alkyl or aryl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF (dimethylformamide). nih.govacs.org The final carboxylic acid is then obtained by hydrolysis of the ester, for example, using lithium hydroxide (B78521) (LiOH). nih.gov

The synthesis of more complex, fused ring systems can be significantly more challenging. For example, Fischer's indole synthesis is a well-known method for preparing indoles from phenylhydrazones. uomustansiriyah.edu.iq

The purification of the final products is a critical step and often involves techniques such as recrystallization or chromatography to ensure high purity. smolecule.comnoblesciencepress.org Characterization of the synthesized compounds is typically performed using a combination of spectroscopic methods, including FT-IR, ¹H NMR, and ¹³C NMR, as well as mass spectrometry, to confirm their chemical structures. portlandpress.comnih.gov

Table 3: Common Reagents and Reactions in the Synthesis of Benzoic Acid Derivatives

| Reaction Type | Key Reagents | Purpose |

|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Introduction of a sulfonyl chloride group to the benzoic acid ring. nih.gov |

| Sulfonamide Formation | Sulfonyl chloride, Amine, Base (e.g., triethylamine) | Formation of the sulfamoyl linker. nih.govnih.gov |

| Amide Coupling | Carboxylic acid, Amine, Coupling agent (e.g., EDC, HATU), Catalyst (e.g., DMAP) | Formation of an amide bond. nih.govnih.gov |

| N-Alkylation/Arylation | Alkyl/Aryl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Introduction of substituents on the sulfonamide nitrogen. nih.govacs.org |

| Ester Hydrolysis | Base (e.g., LiOH, KOH) or Acid | Conversion of an ester to a carboxylic acid. d-nb.infonih.gov |

Analytical Characterization of Novel Analogues

The structural elucidation and confirmation of novel synthesized analogues of this compound are critically dependent on a suite of sophisticated analytical techniques. Researchers employ these methods to verify the identity, purity, and detailed molecular structure of the newly formed compounds. The primary techniques utilized in the characterization of these derivatives include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C), and mass spectrometry (MS), often complemented by elemental analysis and determination of physical properties such as melting points.

FTIR spectroscopy is instrumental in identifying the presence of key functional groups within the synthesized molecules. For instance, in a series of benzoylated sulfamoyl carboxylic acids, characteristic absorption bands confirm the successful benzoylation. researchgate.net The presence of C=O stretching vibrations is typically observed in the range of 1677-1792 cm⁻¹, while S=O stretching from the sulfonamide group appears around 1222-1323 cm⁻¹. researchgate.net The O-H stretch of the carboxylic acid is identifiable by a broad band around 3311 cm⁻¹, and N-H stretching in the sulfonamide group can also be detected. researchgate.netjapsonline.com

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. In derivatives of this compound, the aromatic protons typically appear as multiplets in the downfield region of the spectrum (approximately δ 7.0-8.8 ppm). researchgate.netjapsonline.com The protons of the benzyl group's CH₂ moiety often present as a doublet or a singlet depending on the neighboring groups, usually in the range of δ 4.4-4.8 ppm. japsonline.com Specific signals corresponding to other substituents on the aromatic rings or the alkyl chains can be precisely assigned, and their coupling constants help to deduce the substitution patterns. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the synthesized compounds, which in turn confirms their elemental composition. mdpi.com The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

The purity and identity of the synthesized crystalline solids are further corroborated by their sharp and defined melting points. For instance, a series of synthesized benzoylated sulfamoyl carboxylic acids exhibited melting points in the range of 105-113°C. researchgate.net

Detailed analytical data for representative analogues are presented in the tables below.

Table 1: Analytical Data for N-Benzothiazol-2-yl Benzamide Analogues japsonline.com

| Compound | FTIR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d₆, δ ppm) | ¹³C-NMR (DMSO-d₆, δ ppm) |

| N-Benzothiazol-2-yl-3-(benzylsulfamoyl)benzamide | 3755.80 (N-H), 1659.53 (C=O), 1311.51 (SO₂ asym), 1025.25 (SO₂ sym) | 8.98 (s, 1H, NH), 8.16–8.42 (m, 4H, Ar-H), 7.68–8.32 (m, 4H, Ar-H), 7.16–7.58 (m, 5H, Ar-H), 6.24 (t, 1H, NH), 4.42 (d, 1H, CH₂) | 176.02 (C=N), 165.32 (C=O), 152.34 (C), 141.46 (C), 140.06 (C), 134.45 (C), 130.34 (C), 130.12 (CH), 127.24 (CH), 124.37 (CH), 122.10 (CH), 119.43 (CH), 117.13 (CH), 48.32 (CH) |

| N-(6-Bromo-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide | 3837.14 (N-H), 1641.67 (C=O), 1415.88 (SO₂ asym), 1296.76 (SO₂ sym) | 8.75 (s, 1H, NH), 8.14–8.38 (m, 4H, Ar-H), 6.85–8.03 (m, 4H, Ar-H), 7.06–7.38 (m, 4H, Ar-H), 2.59 (s, 1H, NH) | 176.08 (C=N), 166.34 (C=O), 153.12 (C), 139.10 (C), 137.05 (C), 134.28 (C), 132.72 (CH), 130.06 (CH), 129.73 (CH), 127.32 (CH), 124.94 (CH), 121.74 (CH), 120.21 (CH), 116.36 (C) |

| N-(6-Methyl-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide | 3746.46 (N-H), 1642.58 (C=O), 1296.70 (SO₂ asym), 1076.13 (SO₂ sym) | 8.92 (s, 1H, NH), 8.24–8.52 (m, 4H, Ar-H), 7.34–8.26 (m, 4H, Ar-H), 6.88–7.32 (m, 5H), 2.58 (s, 1H, NH) | 172.09 (C=N), 164.46 (C=O), 152.34 (C), 136.32 (C), 135.38 (C), 131.78 (CH), 130.02 (C), 128.32 (C), 127.13 (CH), 125.23 (CH), 123.43 (CH), 122.02 (CH), 119.17 (CH), 118.64 (CH) |

Table 2: Analytical Data for Benzoylated Sulfamoyl Carboxylic Acid Derivatives researchgate.net

| Compound | Yield (%) | M.p. (°C) | FTIR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d₆, 400 MHz, δ ppm) | ¹³C-NMR (DMSO-d₆, 400 MHz, δ ppm) |

| 2-[Benzyl(phenylsulfonyl)amino]-4-methylpentanoic acid | 82.7 | 110-112 | 1792 (C=O), 1323, 1285 (S=O) | 8.211 (m, 2H, ArH), 7.888-7.866 (d, J=8.1 Hz, 2H, ArH), 7.552-7.189 (m, 3H, ArH), 2.228-2.209 (t, J= 7.2 Hz, 2H, CH), 2.051-2.032 (d, J=7.0 Hz, 2H, CH-CH), 1.131-0.993 (m, 6H, CH) | 42.141, 40.344, 32.559, 26.321, 22.786, 18.621 (aliphatic carbons) |

| 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}-3-methylbutanoic acid | 89.8 | 105-106 | 1712, 1684 (C=O), 1222, 1271 (S=O) | 8.457-8.439 (d, J=7.9 Hz, 2H, ArH), 7.892-7.655 (m, 2H, ArH), 7.294-7.189 (m, 3H, ArH), 5.772 (s-br, 1H, H), 2.864 (s, 3H, CH-Ar), 2.229-2.206 (t, J=7.1 Hz, 1H, CH-CH), 1.457-1.321 (m, 3H, CH-SH) | 40.142, 28.345, 17.558 (aliphatic carbons) |

| 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}-3-mercaptopropanoic acid | 98.7 | 108-110 | 1736, 1677 (C=O), 1289, 1279 (S=O) | 8.726-8.701 (d, J=8.1 Hz, 2H, ArH), 8.459-8.403 (m, 3H, ArH), 2.229-2.206 (t, J=7.1 Hz, 1H, CH-CH), 1.432-1.321 (m, 3H, CH-SH) | 31.145, 9.347, 15.552 (aliphatic carbons) |

Biological and Pharmacological Research Applications

Enzyme Inhibition Studies

The inhibition of specific enzymes is a primary strategy in drug discovery. While direct studies on 3-Benzylsulfamoyl-benzoic acid are not widely documented, research on analogous structures provides insight into its potential as an enzyme inhibitor.

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, targeting zinc-containing enzymes that are crucial for processes like pH regulation and electrolyte secretion googleapis.com. Derivatives of 4-carboxy-benzenesulfonamide and 4-chloro-3-sulfamoyl benzoic acid have been synthesized and tested as inhibitors of several CA isozymes, with some derivatives showing low nanomolar affinity for CA II and CA IV, which are involved in aqueous humor secretion in the eye. Although these studies highlight the potential of the sulfamoyl benzoic acid scaffold for CA inhibition, specific inhibitory data for this compound against carbonic anhydrase isoforms is not detailed in the available research.

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) are enzymes involved in purinergic signaling and are implicated in thrombosis, inflammation, and cancer. A study focused on sulfamoyl-benzamide derivatives as selective inhibitors for h-NTPDases identified several potent compounds. While this compound itself was not among the tested inhibitors, a structurally related amide derivative, 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) , demonstrated inhibitory activity against h-NTPDase2. This suggests that the benzylsulfamoyl moiety can be a component of active h-NTPDase inhibitors. The study reported IC50 values for several derivatives, highlighting the activity of this chemical class against various isoforms of the enzyme.

| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| 3j : 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | > 50 | 0.99 ± 0.14 | > 50 | > 50 |

| 3i : N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |

| 3f : N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | > 50 | 0.89 ± 0.08 | > 50 | > 50 |

| 2d : 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | > 50 | > 50 | > 50 | 0.28 ± 0.07 |

Data sourced from a study on sulfamoyl-benzamide derivatives. The table shows the inhibitory concentrations (IC50) of selected compounds against different h-NTPDase isoforms.

The Nsp14 methyltransferase of SARS-CoV-2 is an essential enzyme for viral RNA capping, making it a promising target for antiviral drug development. Research has led to the discovery of various inhibitors, including adenosine 5′-carboxamide derivatives and other non-SAM-like inhibitors. While some studies have explored sulfonamide-containing compounds as potential bisubstrate inhibitors, there is no specific data in the reviewed literature identifying this compound as an inhibitor of SARS-CoV-2 Nsp14 methyltransferase.

Inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Studies have investigated the structure-activity relationships of benzoic acid derivatives as α-amylase inhibitors, finding that phenolic acids, such as 2,3,4-trihydroxybenzoic acid, show the strongest inhibitory effects. The inhibitory activity is influenced by the number and position of hydroxyl groups on the benzene (B151609) ring. However, research specifically evaluating the α-amylase inhibitory potential of this compound was not found in the surveyed literature.

The broader class of benzyl (B1604629) and benzoyl benzoic acid derivatives has been investigated for the inhibition of other enzymes. One area of research is the inhibition of the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, which is essential for bacterial transcription. Studies have synthesized and tested a series of benzyl and benzoyl benzoic acid derivatives, identifying compounds with significant antimicrobial activity by targeting this interaction.

Additionally, benzoic acid derivatives have been explored as potential inhibitors of Trypanosoma cruzi trans-sialidase (TcTS), an important enzyme for the parasite that causes Chagas disease. While several derivatives were designed and tested, with some showing moderate inhibition, specific data on this compound was not present in these studies.

Antimicrobial and Anti-inflammatory Investigations

The benzoic acid scaffold is present in many compounds with recognized antimicrobial and anti-inflammatory properties.

Antimicrobial Investigations: Benzoic acid and its derivatives are known for their antimicrobial effects googleapis.com. Research on benzyl and benzoyl benzoic acid derivatives as inhibitors of the bacterial RNA polymerase-sigma factor interaction has demonstrated their potential as antimicrobial agents, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Staphylococcus epidermidis. However, these studies did not specifically include this compound.

Anti-inflammatory Investigations: Chemokines are key mediators of inflammation, and their receptors are targets for anti-inflammatory drugs. A patent document describes the synthesis of this compound as an intermediate for creating chemokine receptor modulators, indicating the utility of this scaffold in developing anti-inflammatory agents. Furthermore, studies on 3-sulfonamido benzoic acid derivatives have identified them as promising antagonists for the P2Y14 receptor, which is implicated in acute lung injury. Other research has shown that derivatives of benzoic acid can inhibit inflammation in animal models, hypothetically through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and signaling pathways such as NF-κβ. Despite these findings on related structures, direct experimental data on the anti-inflammatory activity of this compound is not available in the cited literature.

Modulation of Cellular Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its modulation is a key target for anti-inflammatory drug development. While direct studies on this compound's effect on NF-κB are limited, research on related sulfonamide derivatives suggests a potential role in inhibiting this pathway.

In a study evaluating novel amide/sulfonamide derivatives for anti-inflammatory activity, the most active compound, 11d, was found to restore the levels of IκBα and inhibit the translocation of phosphorylated p65 (a key component of the NF-κB complex) into the nucleus in LPS-stimulated cells researchgate.net. This indicates a direct inhibitory effect on the NF-κB signaling cascade. This compound also demonstrated in vivo efficacy in models of acute lung injury and ulcerative colitis, further linking NF-κB inhibition to its anti-inflammatory effects researchgate.net. Given that this compound shares the core sulfonamide benzoic acid structure, it is plausible that it may also modulate NF-κB activation, contributing to its potential anti-inflammatory properties.

Research in Specific Disease Models

Sickle cell disease is a genetic disorder characterized by the polymerization of deoxygenated sickle hemoglobin (HbS), leading to red blood cell "sickling" and a host of complications. One therapeutic strategy is to find agents that can prevent this polymerization. Research has indicated that benzoic acid derivatives are among the plant-derived compounds validated for anti-sickling activities researchgate.net.

The mechanism of action for some of these compounds involves interacting with the hemoglobin molecule to stabilize its oxygenated form, thereby preventing the conformational changes that lead to polymerization nih.gov. While specific studies on this compound are not available, the established anti-sickling potential of the broader benzoic acid class suggests that this compound could be a candidate for investigation in this area researchgate.netresearchgate.net. For example, L-phenylalanine benzyl ester and other benzyl esters of hydrophobic amino acids have been shown to inhibit the sickling of red blood cells nih.govresearchgate.net. These findings provide a rationale for exploring the potential of this compound and its derivatives as novel anti-sickling agents.

| Compound Class | Mechanism/Observation |

|---|---|

| Benzoic Acid Derivatives | Validated for anti-sickling activities in vitro. researchgate.netresearchgate.net |

| L-phenylalanine benzyl ester | Inhibits sickling of homozygous sickle cells upon deoxygenation. nih.govresearchgate.net |

| Aromatic Aldehydes | Stabilize the high oxygen affinity state of hemoglobin to prevent sickling. nih.gov |

Potential in Cancer Research

There is currently no available scientific literature detailing the evaluation of this compound for potential applications in cancer research. Studies on other benzoic acid derivatives have explored their roles as potential anticancer agents, such as inhibitors of histone deacetylases or as agonists for specific nuclear receptors, but these findings are not directly applicable to this compound. nih.govgoogle.comresearchgate.net

Hypoglycemic Activity

No published studies were found that investigate the hypoglycemic (blood sugar lowering) activity of this compound. Research into the effects of benzoic acid and its analogues on insulin and glucagon secretion has been performed on other molecules within this chemical class, but this compound has not been a subject of these investigations. nih.gov Similarly, while other complex derivatives are being explored as potential therapies for type 2 diabetes, data on the specific compound is absent. nih.gov

Antioxidant Activity Studies

There is no available research on the antioxidant properties of this compound. Structure-activity relationship studies on other benzoic acid derivatives have primarily focused on the role of hydroxyl (-OH) groups on the benzene ring, which are crucial for free radical scavenging. researchgate.netantiox.orgmdpi.com Since this compound lacks these specific functional groups, its potential antioxidant capacity has not been investigated and cannot be inferred from existing data on hydroxybenzoic acids.

Investigations into Other Biological Properties

Searches for other potential biological activities of this compound yielded no specific results for the compound.

Antialgal Activity: No studies concerning the antialgal properties of this compound are present in the scientific literature.

Antiviral Activity: While various other benzoic acid derivatives have been synthesized and tested for activity against viruses such as influenza and herpes simplex virus, there is no indication that this compound has been evaluated for antiviral purposes. nih.govresearchgate.net

Nematicidal Activity: Research has shown that simpler phenolic compounds and benzoic acid itself can exhibit nematicidal (nematode-killing) activity. ird.frgoogle.com However, no studies have specifically tested the efficacy of the more complex this compound against any nematode species.

Estrogenic Activity: The estrogenic or anti-estrogenic potential of this compound has not been explored. Research in this area has focused on other derivatives, such as benzyl benzoate (B1203000) and 4-hydroxy-benzoic acid, with no data available for the sulfamoyl-containing compound. nih.govmdpi.com

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Activity Profiles

Systematic SAR studies have been conducted by modifying three main regions of related sulfamoyl benzoic acid scaffolds: the "head" group (the acidic moiety), the "linker" (the sulfamoyl bridge), and the "tail" group (the terminal aromatic or aliphatic moiety). For instance, in a series of sulfamoyl benzoic acid analogues, the core scaffold was identified as an optimal template for medicinal chemistry-led lead optimization. nih.gov

The general structure can be represented as:

Figure 1: General scaffold of sulfamoyl benzoic acid derivatives highlighting regions for modification.

The interplay between these three regions dictates the compound's ability to interact with its biological target. For example, in a study on inhibitors of human nucleotide-metabolizing enzymes (h-NTPDases), sulfamoyl-benzamide derivatives were synthesized and evaluated, revealing that substitutions on both the amide and sulfonamide moieties significantly influenced their inhibitory potential against different enzyme isoforms. nih.gov

Impact of Substituent Nature (e.g., Hydrophobicity, Electron-Donating/Withdrawing Groups) on Activity

The nature of the substituents on the aromatic rings and the sulfamoyl nitrogen significantly impacts the biological activity of these compounds. Properties such as hydrophobicity, electronic effects (electron-donating or electron-withdrawing), and steric bulk are key determinants of potency and selectivity.

Hydrophobicity: In many cases, increasing the hydrophobicity of a molecule can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. Quantitative structure-activity relationship (QSAR) studies on related benzoylaminobenzoic acid derivatives have shown that inhibitory activity often increases with a rise in hydrophobicity. nih.gov

Electronic Effects: The presence of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂) or electron-withdrawing groups (EWGs) such as halogens (e.g., -Cl, -Br) or nitro (-NO₂) can alter the electronic distribution of the molecule, affecting its binding affinity. For instance, in a series of benzoxazolylalanine derivatives, compounds with electron-donating substituents exhibited significant antifungal activity. nih.gov The introduction of a bromine atom (an EWG) in a specific position also led to an increase in activity, highlighting the complex role of electronic effects. nih.gov

Steric Factors: The size and shape of substituents (steric bulk) are also critical. In a study on sulfamoyl benzamidothiazoles, it was found that increasing the bis-alkyl chain length on the sulfonamide was tolerated up to a propyl group, while a larger dibutyl substituent resulted in a loss of activity. nih.gov This suggests that bulky steric groups may hinder the optimal binding of the compound to its target. nih.gov

The following table summarizes the impact of different substituents on the activity of various sulfamoyl benzoic acid derivatives based on published research:

| Compound Series | Substituent Modification | Impact on Activity | Reference |

| Sulfamoyl benzamidothiazoles | Increasing alkyl chain length on sulfonamide (ethyl, propyl) | Activity maintained | nih.gov |

| Sulfamoyl benzamidothiazoles | Dibutyl substitution on sulfonamide | Loss of activity | nih.gov |

| Benzoxazolylalanine derivatives | Electron-donating groups (methoxy, dimethylamino) | Increased antifungal activity | nih.gov |

| Benzoxazolylalanine derivatives | Introduction of bromine (electron-withdrawing) | Increased activity | nih.gov |

| Benzoylaminobenzoic acid derivatives | Increased hydrophobicity and aromaticity | Increased inhibitory activity | nih.gov |

Positional Effects of Substituents on Biological Efficacy and Selectivity

The position of substituents on the aromatic rings can dramatically influence the biological activity and selectivity of sulfamoyl benzoic acid derivatives. Isomeric variations can lead to significant differences in potency due to altered binding interactions with the target protein.

For example, in the study of benzoxazolylalanine derivatives, the position of methoxy groups on the phenyl ring had a substantial effect on antifungal activity. nih.gov A compound with methoxy groups at the 3, 4, and 5 positions was active, whereas a similar compound with these groups at the 2, 4, and 5 positions was inactive. nih.gov This highlights that not only the presence of a substituent but also its precise location is crucial for biological efficacy.

Similarly, the substitution pattern on the benzoic acid ring can affect selectivity for different biological targets. In the development of inhibitors for h-NTPDases, different substitution patterns on the sulfamoylbenzoic acid core resulted in varying degrees of inhibition and selectivity across different enzyme isoforms. nih.gov For instance, an N-cyclopropyl substitution on the sulfonyl group was more favorable for the inhibition of the h-NTPDase3 isoform compared to a morpholine (B109124) ring substitution. nih.gov

The following table illustrates the positional effects of substituents on the biological activity of related compounds:

| Compound Series | Positional Change of Substituent | Effect on Biological Activity | Reference |

| Benzoxazolylalanine derivatives | Methoxy groups at 3,4,5-positions vs. 2,4,5-positions | Active vs. Inactive | nih.gov |

| Sulfamoylbenzoic acids | N-cyclopropyl vs. N-morpholine on sulfonyl group | Selective inhibition of h-NTPDase3 vs. no significant inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds and in understanding the physicochemical properties that are critical for their biological function.

For classes of compounds similar to 3-Benzylsulfamoyl-benzoic acid, 2D and 3D-QSAR models have been successfully developed. In a 2D-QSAR analysis, physicochemical descriptors such as hydrophobicity, molar refractivity, and electronic parameters are correlated with biological activity. nih.govdergipark.org.tr For instance, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. chemijournal.com For example, a 3D-QSAR study on benzoxazole (B165842) benzenesulfonamide (B165840) derivatives as antidiabetic agents identified the key pharmacophoric features and the effect of hydrophobic, electron-withdrawing, and hydrogen-bond donor/acceptor groups on the activity. researchgate.net

These QSAR models serve as valuable tools in the rational design of more potent and selective analogs of this compound by predicting the activity of yet-to-be-synthesized compounds and guiding the selection of substituents and their positions.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is crucial in drug discovery for screening virtual compounds and predicting their binding affinity and mode of interaction with a protein's active site. niscpr.res.inniscpr.res.in

For sulfonamide derivatives like 3-Benzylsulfamoyl-benzoic acid, a common target for molecular docking studies is carbonic anhydrase, an enzyme family involved in various physiological processes. niscpr.res.in Docking simulations for similar sulfonamides have been performed to assess their inhibitory potential. researchgate.net The process involves preparing the 3D structures of the ligand (this compound) and the target protein (e.g., human carbonic anhydrase II, PDB ID: 3FFP). niscpr.res.in The ligand's geometry is optimized to find its lowest energy conformer. nih.gov

Docking algorithms then place the ligand into the binding site of the protein, exploring various orientations and conformations. The resulting poses are scored based on factors like intermolecular energy, binding energy, and inhibition constants (Ki). nih.gov These scores help identify the most stable ligand-receptor complex.

Key interactions typically observed for sulfonamides in the active site of carbonic anhydrase include hydrogen bonds between the sulfonamide group and key amino acid residues, as well as interactions with a crucial zinc ion in the active site. niscpr.res.inresearchgate.net The benzoic acid and benzyl (B1604629) groups of the molecule would further influence binding through potential hydrophobic, pi-pi, or hydrogen bond interactions with other residues in the binding pocket. nih.gov

Table 1: Example Molecular Docking Results for a Related Sulfonamide with Carbonic Anhydrase II

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -9.4 |

| Inhibition Constant (Ki) | Micromolar (µM) range |

| Interacting Residues | His94, His96, His119, Thr199, Zn(II) |

| Interaction Types | Hydrogen Bond, Hydrophobic, Metal Coordination |

Note: Data is illustrative for a potent inhibitor of carbonic anhydrase II and represents typical values obtained in such studies. niscpr.res.in

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. nih.gov It is widely applied to predict a variety of molecular properties, including geometries, reaction energies, and vibrational frequencies. nih.govresearchgate.net For this compound, DFT provides a robust framework for detailed analysis.

The electronic properties of a molecule are critical for understanding its reactivity and stability. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are known as the frontier molecular orbitals (FMOs). niscpr.res.in

The energy gap (ΔE) between the HOMO and LUMO is a key parameter for determining molecular stability. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov

For aromatic carboxylic acids and sulfonamides, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO may be distributed across the electron-withdrawing sulfamoyl and carboxylic acid groups. nih.govnih.gov This distribution helps predict the sites for electrophilic and nucleophilic attacks. nih.gov Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be derived from HOMO and LUMO energies. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzoic Acid Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.87 |

Note: These values are representative for a benzoic acid derivative, calculated using a common DFT method (e.g., B3LYP/6-311G). nih.govresearchgate.net

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By computing the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. mdpi.com

For this compound, a theoretical vibrational spectrum can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy. This comparison is a standard method for confirming the molecular structure. mdpi.comresearchgate.net Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and approximations in the theoretical method. nih.gov

The analysis involves assigning calculated vibrational modes to specific functional groups. For instance, characteristic frequencies would be expected for the O-H stretch of the carboxylic acid, the C=O stretch, the symmetric and asymmetric S=O stretches of the sulfonamide group, N-H stretching, and various aromatic C-H and C=C vibrations. mdpi.comvjst.vn

Table 3: Example Calculated vs. Experimental Vibrational Frequencies for Benzoic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3570 | ~3575 |

| C=O Stretch | ~1750 | ~1755 |

| Aromatic C=C Stretch | ~1600 | ~1603 |

| C-O Stretch | ~1315 | ~1320 |

Note: Data is illustrative for the benzoic acid monomer and demonstrates the typical agreement between scaled DFT calculations and experimental results. researchgate.net

DFT is a powerful tool for investigating chemical reaction mechanisms by mapping the potential energy surface (PES) of a reaction. researchgate.net This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net The energy difference between the reactants and the transition state defines the activation energy, which is a critical factor in determining the reaction rate.

For a molecule like this compound, DFT could be used to study various reactions, such as its synthesis or its metabolic degradation pathways. For example, the mechanism of sulfonation reactions involving benzenesulfonyl chlorides has been studied using quantum-chemical methods. researchgate.net Such studies can determine whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving intermediates. researchgate.net The calculations can also clarify the geometry of the transition state, providing insight into the stereochemical outcome of a reaction. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, including both DFT and other methods like Hartree-Fock (HF), are foundational to computational chemistry. niscpr.res.inuwosh.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule. ebsco.com

For this compound, these calculations can provide a highly accurate, optimized three-dimensional geometry. researchgate.net From the resulting wave function or electron density, a wide range of properties can be derived:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles are optimized to find the lowest energy conformation. researchgate.net

Electronic Properties: Besides HOMO-LUMO energies, properties like dipole moment, polarizability, and molecular electrostatic potential (MEP) can be calculated. ejosat.com.tr The MEP map is particularly useful as it visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

Thermochemical Data: Enthalpy, entropy, and Gibbs free energy can be calculated, allowing for the prediction of reaction thermodynamics. researchgate.net

These calculations provide a complete theoretical characterization of the molecule, offering a level of detail that can be difficult to obtain experimentally. uwosh.edu

Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining molecular conformation, crystal packing, and ligand-receptor binding. mdpi.com NCI and QTAIM are two sophisticated computational methods used to analyze these interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. wiley.com Within this framework, a chemical bond is associated with a bond critical point (BCP) between two atoms. The properties of the electron density at this BCP, such as its magnitude and its Laplacian (∇²ρ), can characterize the nature of the interaction. vjst.vn For example, hydrogen bonds are typically characterized by low electron density and a positive Laplacian at the BCP, indicating a closed-shell interaction (electrostatic in nature). vjst.vnmdpi.com

The Noncovalent Interaction (NCI) index is a visualization tool that highlights regions of space involved in noncovalent interactions. mdpi.com It is based on the relationship between the electron density and the reduced density gradient (RDG). NCI analysis generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak van der Waals interactions.

Red: Steric repulsion.

For this compound, QTAIM and NCI analysis could be used to study intramolecular hydrogen bonds (e.g., within the carboxylic acid group) or intermolecular interactions in a dimer or a crystal lattice, providing a detailed picture of the forces governing its structure. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbonic anhydrase |

| 3-(phenylsulfonamido)benzoic acid |

| Benzoic acid |

| Hartree-Fock |

Prediction of Biological Activity and Selectivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These in silico techniques allow for the prediction of a compound's biological activity and selectivity before it is synthesized, saving significant time and resources. For derivatives of this compound, various computational methods are employed to elucidate their potential therapeutic applications and to understand the structural features that govern their interactions with biological targets. These methods range from quantitative structure-activity relationship (QSAR) studies to more complex molecular docking and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For compounds structurally related to this compound, QSAR models have been instrumental in predicting their inhibitory activities against various enzymes. For instance, studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, have revealed that inhibitory activity is influenced by properties such as hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, like a hydroxyl group, was found to be conducive to inhibitory activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions could decrease it. nih.gov Such models provide valuable insights into the structural modifications that could enhance the biological activity of new derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein at the atomic level, shedding light on the mechanism of action and the basis of selectivity. For example, in the study of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives as potential antidiabetic agents, molecular docking was used to investigate their binding modes with α-amylase and α-glucosidase. nih.gov The results indicated that these compounds interact with the active sites of the enzymes through hydrogen bonding and various pi interactions, explaining their inhibitory potential. nih.gov Similarly, docking studies on other benzoic acid derivatives have been used to predict their antiviral activity against targets like the SARS-CoV-2 main protease. nih.gov

Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be used to screen large databases of compounds to identify new molecules that are likely to be active. For classes of compounds like benzoxazole (B165842) benzenesulfonamide (B165840) derivatives, 3D-QSAR and pharmacophore modeling have been used to develop statistically significant models that can predict antidiabetic activity. researchgate.net These models highlight the importance of features such as hydrophobic/nonpolar groups, hydrogen-bond acceptors, and hydrogen-bond donors in the interaction with the target enzyme, fructose-1,6-bisphosphatase. researchgate.net

The prediction of selectivity is a critical aspect of computational modeling, as it helps in designing drugs with minimal off-target effects. By comparing the docking scores and binding interactions of a compound against a panel of different but related biological targets, researchers can predict its selectivity profile. For instance, computational studies can help in designing selective inhibitors for specific isoforms of enzymes, which is crucial for reducing side effects.

The following tables present illustrative data from computational studies on compounds structurally related to this compound. This data demonstrates how these methods are used to predict biological activity and identify key molecular interactions.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Activity |

|---|---|---|---|

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 main protease | -37.25 | Antiviral |

| Syringic acid | SARS-CoV-2 main protease | -37.25 | Antiviral |

| Gallic acid | SARS-CoV-2 main protease | -38.31 | Antiviral |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-amylase | -8.5 | Antidiabetic |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-glucosidase | -9.2 | Antidiabetic |

| Compound Series | Biological Activity | Important Descriptors for Activity |

|---|---|---|

| Benzoylaminobenzoic acid derivatives | Antibacterial (FabH inhibition) | Increased hydrophobicity, molar refractivity, aromaticity; Presence of OH group |

| Benzoxazole benzenesulfonamide derivatives | Antidiabetic (FBPase inhibition) | Hydrophobic/nonpolar groups, H-bond acceptor groups, H-bond donor groups |

Future Directions and Emerging Research Avenues

Rational Design of Novel 3-Benzylsulfamoyl-benzoic Acid Analogues with Enhanced Potency and Selectivity

The rational design of novel analogues of this compound is a primary focus for enhancing therapeutic efficacy. This approach leverages an understanding of the structure-activity relationships (SAR) to guide the synthesis of new compounds with improved potency and selectivity for their biological targets.

One of the most promising applications of this scaffold has been in the development of sirtuin 2 (SIRT2) inhibitors for neurodegenerative diseases. wikipedia.orgnih.gov Researchers have systematically modified the this compound core to improve its inhibitory activity and selectivity over other sirtuin isoforms like SIRT1 and SIRT3. For instance, N-methylation of the sulfamoyl nitrogen in a related 3-(N-arylsulfamoyl)benzamide scaffold was found to significantly increase potency and selectivity for SIRT2. nih.gov

Docking simulations of these analogues into the SIRT2 active site have suggested that the para-substituted amido moiety can occupy two potential hydrophobic binding pockets. This insight provides a clear direction for the design of future inhibitors with optimized interactions within these pockets to further enhance potency. nih.gov The table below summarizes the structure-activity relationships observed for a series of 3-(N-arylsulfamoyl)benzamide analogues as SIRT2 inhibitors.

| R1 Group (para-position of N-phenylsulfamoyl ring) | R2 Group (para-position of N-benzoyl ring) | SIRT2 Inhibition | Selectivity over SIRT1 & SIRT3 |

| H | H | Baseline | Moderate |

| Br | Br | Increased | Good |

| OMe | OMe | Decreased | N/A |

| Me | Me | Increased | Good |

This table is a representative summary based on qualitative SAR descriptions in the literature. Specific IC50 values would require access to the primary research data.

The overarching goal of these rational design efforts is to fine-tune the molecular architecture of this compound analogues to maximize their therapeutic benefit while minimizing off-target effects.

Exploration of Undiscovered Therapeutic Targets

While SIRT2 has been a major focus, the this compound scaffold has shown promise against a variety of other therapeutic targets, suggesting a broader potential for this class of compounds. The exploration of these undiscovered or less-explored targets is a key area for future research.

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Derivatives of sulfamoyl-benzamide have been investigated as selective inhibitors of h-NTPDases, a family of enzymes involved in nucleotide metabolism and purinergic signaling. nih.gov Certain analogues have demonstrated potent and selective inhibition of specific isoforms like h-NTPDase1, -2, -3, and -8. Given the role of these enzymes in conditions such as thrombosis, inflammation, and cancer, this compound derivatives could be developed as novel therapeutics in these areas. nih.gov

Lysophosphatidic Acid (LPA) Receptors: Sulfamoyl benzoic acid analogues have been designed as specific agonists for the LPA2 receptor, which is involved in anti-apoptotic and mucosal barrier-protective effects. This opens up the possibility of developing this compound-based compounds for conditions where promoting cell survival and tissue integrity is beneficial.

P2Y14 Receptor (P2Y14R): Novel 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, which plays a role in inflammatory processes. researchgate.net This suggests a potential application for these compounds in the treatment of inflammatory diseases.

Signal Transducer and Activator of Transcription 3 (STAT3): Recent studies on related benzenesulfonamide (B165840) derivatives have identified dual inhibitors of tubulin and STAT3. nih.gov The continuous activation of STAT3 is implicated in many cancers, making it a valuable therapeutic target. This finding suggests that this compound analogues could be explored for their potential as anticancer agents by targeting STAT3 signaling.

The following table summarizes some of the emerging therapeutic targets for compounds based on the sulfamoylbenzoic acid scaffold:

| Therapeutic Target | Potential Therapeutic Area | Reference |

| h-NTPDases | Thrombosis, Inflammation, Cancer | nih.gov |

| LPA2 Receptor | Conditions requiring cell survival and tissue protection | |

| P2Y14 Receptor | Inflammatory Diseases | researchgate.net |

| STAT3 | Cancer | nih.gov |

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of how this compound and its analogues interact with their targets at the molecular level is crucial for their further development. Advanced mechanistic investigations can provide detailed insights into binding modes, conformational changes, and the kinetics of interaction.

While a crystal structure of this compound specifically bound to a target protein is not yet publicly available, X-ray co-crystal structures of related inhibitors with their targets can provide valuable insights. For example, the co-crystal structures of SIRT2 with various inhibitors have revealed a hydrophobic pocket that is crucial for binding. nih.govresearchgate.net Molecular docking and dynamics simulations of this compound analogues into this pocket can help to rationalize observed SAR and guide the design of new compounds with improved binding affinity. nih.govresearchgate.netnih.govnih.govrsc.org

Biophysical techniques are also powerful tools for elucidating the mechanism of action. nih.govreactionbiology.com Techniques such as Isothermal Titration Calorimetry (ITC) can provide a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes. nih.gov Surface Plasmon Resonance (SPR) can be used to determine the kinetics of binding, including the association and dissociation rates. reactionbiology.com These methods can reveal whether an inhibitor has a fast or slow off-rate, which can have significant implications for its in vivo efficacy.

Future research in this area should aim to:

Obtain high-resolution crystal structures of this compound analogues in complex with their primary targets.

Employ a range of biophysical techniques to fully characterize the thermodynamics and kinetics of binding.

Utilize molecular dynamics simulations to understand the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.govnih.govrsc.orgresearchgate.net

Development of Computational Tools for Predictive Synthesis and Activity

The development of sophisticated computational tools offers the potential to significantly accelerate the discovery and optimization of novel this compound analogues. These tools can be used to predict not only the biological activity of virtual compounds but also their synthetic feasibility.

Predictive Activity Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov These models, once validated, can be used to screen large virtual libraries of compounds and prioritize those with the highest predicted potency and selectivity for synthesis and testing. Machine learning algorithms are increasingly being used to build more accurate and predictive QSAR models. researchgate.net

Predictive Synthesis Tools: A significant bottleneck in drug discovery is the synthesis of novel compounds. Computer-assisted organic synthesis (CAOS) software is emerging as a powerful tool to address this challenge. wikipedia.orgnih.govrsc.orgchemcopilot.com These programs use databases of known chemical reactions and machine learning algorithms to predict viable synthetic routes for a given target molecule. researchgate.netmicrosoft.comillinois.edursc.orgrsc.org By applying these tools to this compound analogues, chemists can:

Identify the most efficient and cost-effective synthetic pathways.

Avoid potential synthetic roadblocks early in the design process.

Explore novel synthetic strategies that may not be immediately obvious.

| Computational Tool | Application in this compound Research |

| QSAR Modeling | Prediction of biological activity (e.g., potency, selectivity) of virtual analogues. |

| Molecular Docking | Prediction of binding mode and affinity to target proteins. |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex. |

| CAOS/Retrosynthesis AI | Prediction of viable and efficient synthetic routes for novel analogues. |

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for 3-Benzylsulfamoyl-benzoic acid to ensure long-term stability in laboratory settings?